An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of methyl 3-(thien-2-yl)acrylate, a versatile heterocyclic building block with significant potential in pharmaceutical and materials science research. We will delve into its chemical and physical properties, explore robust synthetic methodologies, analyze its spectroscopic signature, and discuss its current and potential applications, with a particular focus on drug development.
Core Compound Identification and Properties
Methyl 3-(thien-2-yl)acrylate, a member of the thiophene-containing α,β-unsaturated ester class of compounds, is a key intermediate in organic synthesis. Its structure, featuring a thiophene ring conjugated with an acrylate moiety, imparts unique electronic and steric properties that are attractive for the design of novel molecules.
CAS Numbers: 20883-96-9, 57502-38-2[1]
Molecular Formula: C₈H₈O₂S[1]
Molecular Weight: 168.21 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl 3-(thien-2-yl)acrylate is paramount for its effective handling, reaction optimization, and downstream applications.
| Property | Value | Source |
| Physical State | Solid, White to Grey | [2] |
| Melting Point | 48-49°C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Dichloromethane, DMSO (Slightly), Ethyl Acetate, Methanol | [2] |
| IUPAC Name | methyl (2E)-3-(thiophen-2-yl)prop-2-enoate | [1] |
Synthesis of Methyl 3-(thien-2-yl)acrylate: A Comparative Analysis of Key Methodologies
The synthesis of methyl 3-(thien-2-yl)acrylate can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired stereoselectivity, substrate availability, and scalability. Here, we discuss two of the most prevalent and effective methods: the Wittig reaction and the Heck coupling reaction.
The Wittig Reaction: Precision in Alkene Formation
The Wittig reaction stands out for its reliability in forming carbon-carbon double bonds with predictable stereochemistry. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of methyl 3-(thien-2-yl)acrylate, thiophene-2-carboxaldehyde is reacted with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer, which is often the desired product.
Causality in Experimental Choice: The selection of a stabilized ylide is a critical decision to ensure high (E)-selectivity. The electron-withdrawing ester group on the ylide moderates its reactivity, leading to a reversible initial addition to the aldehyde. The subsequent elimination of triphenylphosphine oxide proceeds through a lower energy transition state that ultimately yields the trans-alkene.
Experimental Protocol: Wittig Reaction
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Ylide Generation (in situ): In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl bromoacetate and triphenylphosphine in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Reaction with Aldehyde: To this mixture, add thiophene-2-carboxaldehyde.
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
The Heck Coupling Reaction: A Powerful C-C Bond Forming Tool
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. This method is highly efficient for the synthesis of substituted alkenes and is amenable to a wide range of functional groups. To synthesize methyl 3-(thien-2-yl)acrylate via the Heck reaction, a 2-halothiophene (typically 2-bromothiophene or 2-iodothiophene) is coupled with methyl acrylate in the presence of a palladium catalyst and a base.
Causality in Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the yield and selectivity of the Heck reaction. For instance, phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to neutralize the hydrogen halide generated during the reaction.
Experimental Protocol: Heck Coupling Reaction
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Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
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Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Caption: Key synthetic workflows for Methyl 3-(thien-2-yl)acrylate.
Spectroscopic Characterization
The structural elucidation of methyl 3-(thien-2-yl)acrylate relies on a combination of spectroscopic techniques. While a comprehensive experimental infrared spectrum is not widely available, the expected characteristic absorption bands can be predicted based on its functional groups.
| Technique | Key Data |
| ¹H NMR | Data not readily available in search results. |
| ¹³C NMR | Data not readily available in search results. |
| Mass Spectrometry (MS) | Data not readily available in search results. |
| Infrared (IR) Spectroscopy (Predicted) | ~1720 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, alkene), ~1200, ~1100 cm⁻¹ (C-O stretch, ester), ~800-700 cm⁻¹ (C-H bend, thiophene ring) |
Applications in Research and Development
The unique structural features of methyl 3-(thien-2-yl)acrylate make it a valuable building block in various areas of chemical research, particularly in the synthesis of more complex molecules with potential biological activity.
Role in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties. The acrylate moiety in methyl 3-(thien-2-yl)acrylate provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.
While specific biological activity data for methyl 3-(thien-2-yl)acrylate is limited in the public domain, its structural analogs have shown promise in various therapeutic areas, including:
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Anticancer Agents: Thiophene derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms.
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Anti-inflammatory Agents: The thiophene scaffold is present in some anti-inflammatory drugs.
The acrylate group, being a Michael acceptor, can potentially engage in covalent interactions with biological targets. This property can be exploited in the design of targeted covalent inhibitors, a growing area of interest in drug discovery.
